molecular formula C33H29N5 B135979 2-Descarboxy-2-cyano Telmisartan CAS No. 144702-27-2

2-Descarboxy-2-cyano Telmisartan

Cat. No.: B135979
CAS No.: 144702-27-2
M. Wt: 495.6 g/mol
InChI Key: XIEVZYAEXURSHX-UHFFFAOYSA-N
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Description

2-Descarboxy-2-cyano Telmisartan is a chemical compound known for its role as an impurity in the synthesis of Telmisartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension. The molecular formula of this compound is C33H29N5, and it has a molecular weight of 495.62 g/mol .

Scientific Research Applications

2-Descarboxy-2-cyano Telmisartan is primarily used in scientific research as a reference standard and impurity marker in the quality control of Telmisartan. Its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Descarboxy-2-cyano Telmisartan involves multiple steps, starting from the appropriate benzimidazole derivatives. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimization of reaction conditions to improve yield and purity, including the use of high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

2-Descarboxy-2-cyano Telmisartan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield primary amines .

Mechanism of Action

The mechanism of action of 2-Descarboxy-2-cyano Telmisartan is not well-documented, as it is primarily studied as an impurity. its structural similarity to Telmisartan suggests that it may interact with angiotensin II receptors, potentially influencing blood pressure regulation. Further research is needed to elucidate its specific molecular targets and pathways .

Comparison with Similar Compounds

2-Descarboxy-2-cyano Telmisartan is unique due to its specific structure and role as an impurity in Telmisartan synthesis. Similar compounds include:

These compounds share structural similarities but differ in their pharmacological profiles and applications.

Properties

IUPAC Name

2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N5/c1-4-9-31-36-32-22(2)18-26(33-35-28-12-7-8-13-29(28)37(33)3)19-30(32)38(31)21-23-14-16-24(17-15-23)27-11-6-5-10-25(27)20-34/h5-8,10-19H,4,9,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEVZYAEXURSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C=C(C=C2C)C5=NC6=CC=CC=C6N5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162790
Record name 2-Descarboxy-2-cyano telmisartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144702-27-2
Record name 4′-[(1,4′-Dimethyl-2′-propyl[2,6′-bi-1H-benzimidazol]-1′-yl)methyl][1,1′-biphenyl]-2-carbonitrile
Source CAS Common Chemistry
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Record name 2-Descarboxy-2-cyano telmisartan
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Descarboxy-2-cyano telmisartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-2-carbonitrile, 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]
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Record name 2-DESCARBOXY-2-CYANO TELMISARTAN
Source FDA Global Substance Registration System (GSRS)
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